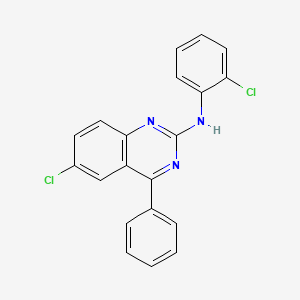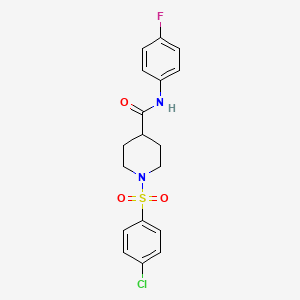
1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide, commonly known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across epithelial cell membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and liver. CFTRinh-172 has been extensively studied for its potential therapeutic applications in CF and other diseases.
Mécanisme D'action
1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 is a selective inhibitor of 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide protein function. It binds to the cytoplasmic side of the 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide protein and blocks the opening of the chloride ion channel. This leads to a reduction in chloride ion transport and mucus secretion in the lungs. 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has been shown to be highly selective for 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide and does not affect other ion channels or transporters.
Biochemical and Physiological Effects:
1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has been shown to restore 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide function in vitro and in vivo, leading to improved chloride ion transport and mucus clearance in animal models of CF. It has also been shown to reduce the secretion of fluid and electrolytes in the intestine, leading to potential applications in secretory diarrhea. 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has been shown to be safe and well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has several advantages for lab experiments. It is a highly selective inhibitor of 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide function and does not affect other ion channels or transporters. It has been extensively studied for its potential therapeutic applications in CF and other diseases, with a large body of literature available for reference. However, 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 also has some limitations. It may not be effective in all CF mutations, and its efficacy may vary depending on the specific mutation and the severity of the disease. It may also have off-target effects that need to be carefully evaluated in experimental settings.
Orientations Futures
There are several future directions for research on 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172. One area of focus is the development of more potent and selective 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide inhibitors that can target specific CF mutations and improve clinical outcomes. Another area of focus is the development of combination therapies that can target multiple aspects of CF pathophysiology, such as inflammation and infection. 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 may also have potential applications in other diseases, such as secretory diarrhea and polycystic kidney disease. Further research is needed to fully understand the potential of 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 and its derivatives in these areas.
Méthodes De Synthèse
1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline to yield the intermediate N-(4-chlorophenyl)sulfonyl)-4-fluoroaniline. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172. The synthesis process has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has been extensively studied for its potential therapeutic applications in CF and other diseases. In CF, the mutated 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide protein is misfolded and degraded, leading to reduced chloride ion transport and thick, sticky mucus in the lungs. 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has been shown to restore 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide function in vitro and in vivo, leading to improved chloride ion transport and mucus clearance in animal models of CF. 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has also been studied for its potential applications in other diseases, such as polycystic kidney disease and secretory diarrhea.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c19-14-1-7-17(8-2-14)26(24,25)22-11-9-13(10-12-22)18(23)21-16-5-3-15(20)4-6-16/h1-8,13H,9-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHKGICLBGGPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
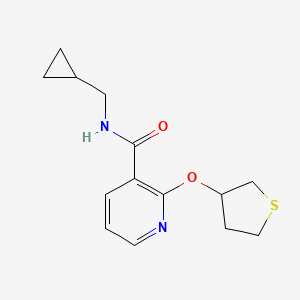
![N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2853730.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2853732.png)
![4-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B2853733.png)
![2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid](/img/structure/B2853734.png)
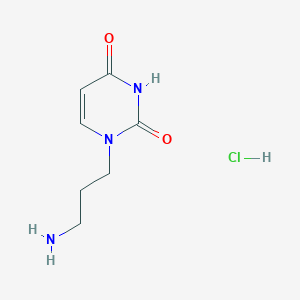
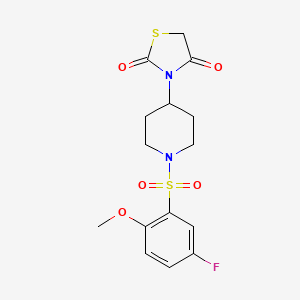
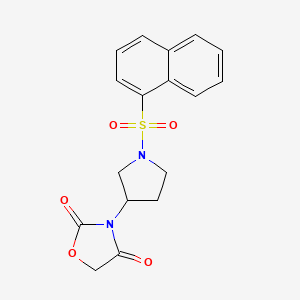

![N-[2-Amino-2-(4-fluorophenyl)ethyl]-N,N-dimethylamine](/img/structure/B2853742.png)
acetate](/img/structure/B2853747.png)
